molecular formula C15H15NOS B2979651 N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 51948-22-2

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B2979651
CAS No.: 51948-22-2
M. Wt: 257.35
InChI Key: YIITUAGSKFHPMG-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide (CAS 51948-22-2) is a chemical compound with the molecular formula C₁₅H₁₅NOS and a molecular weight of 257.35 g/mol . This benzamide derivative, built on a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, is a subject of interest in medicinal chemistry and oncology research. The tetrahydrobenzo[b]thiophene core structure is recognized as a privileged scaffold in the development of anticancer agents . Recent scientific investigations into closely related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have revealed promising biological activities. These compounds have been synthesized and evaluated as inhibitors of key enzymes involved in cancer cell metabolism, specifically Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA) . The inhibition of these enzymes can disrupt the Warburg effect—a metabolic shift to glycolysis characteristic of proliferating tumor cells—thereby unveiling a potential mechanism for anticancer activity . Furthermore, some derivatives in this class have demonstrated significant antioxidant properties, which may contribute to reducing oxidative stress implicated in chromosomal instability and carcinogenesis . This product is intended for research purposes and further manufacturing use only. It is strictly not for direct human or veterinary use . Researchers can leverage this compound in various applications, including but not limited to, hit-to-lead optimization, metabolic disorder studies, and the development of novel chemotherapeutic agents.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(11-6-2-1-3-7-11)16-14-10-12-8-4-5-9-13(12)18-14/h1-3,6-7,10H,4-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIITUAGSKFHPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide undergoes various chemical reactions,

Biological Activity

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides and is characterized by the presence of a tetrahydrobenzo[b]thiophene moiety. Its molecular formula is C15H15NC_{15}H_{15}N with a molecular weight of approximately 225.29 g/mol. The compound exhibits unique properties that contribute to its biological activity.

1. Anticancer Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene possess significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating its effectiveness in suppressing cancer cell growth .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

3. Antimicrobial Activity

There is emerging evidence suggesting that this compound may also exhibit antimicrobial properties. In particular:

  • Fungal Inhibition : Preliminary studies have indicated activity against fungal pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .

Case Study 1: Colorectal Cancer Targeting

A study focused on the synthesis and biological evaluation of tetrahydrobenzo[b]thiophene derivatives revealed that this compound showed promising results in targeting colorectal cancer cells. The study utilized molecular docking techniques to predict binding affinities with specific protein targets involved in cancer pathways. The results indicated favorable interactions with proteins associated with cell cycle regulation .

Case Study 2: Synergistic Effects with Other Agents

Another significant study explored the synergistic effects of this compound when combined with established chemotherapeutic agents like doxorubicin. The combination therapy demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy .

Data Tables

PropertyValue
Molecular FormulaC15H15NC_{15}H_{15}N
Molecular Weight225.29 g/mol
Anticancer IC50 (MDA-MB-231)10 µM
Anticancer IC50 (HCT116)25 µM
Antifungal MIC (Candida albicans)50 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Conformational Analysis

The parent compound’s fused six-membered ring adopts a half-chair conformation , as observed in its fluorinated, chlorinated, and methoxy-substituted derivatives (Table 1) . For example:

  • N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide (I) : Fluorine at the meta position introduces electronegativity, slightly altering dipole moments without disrupting the core conformation.
  • N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide (IV) : The methoxy group enhances steric bulk, leading to Z' = 2 (two molecules per asymmetric unit) in the crystal lattice .

Table 1: Substituent Effects on Conformation and Aggregation

Compound Substituent Conformation Supramolecular Aggregation Mode
Parent Benzamide None Half-chair π-π stacking, H-bonding
Fluorinated Derivative (I) 3-Fluoro Half-chair Disordered packing
Chlorinated Derivative (II) 4-Chloro Half-chair Halogen-bonded networks
Methoxy Derivative (IV) 2-Methoxy Half-chair Layered H-bonding
Anticancer Activity
  • Cyanoacetamide Derivatives: N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (e.g., 11 and 12) exhibit potent cytotoxicity against PC3 (prostate) and HepG2 (liver) cancer cells via caspase-3/9 activation, MMP-2/9 inhibition, and anti-angiogenic effects . The cyano group enhances electron-withdrawing properties, improving target binding.
  • Parent Benzamide: Limited direct biological data are available, but its unsubstituted structure likely reduces potency compared to analogues with electron-deficient substituents (e.g., Cl, F, CN) .

Physicochemical Properties

  • Solubility : Electron-withdrawing groups (e.g., CN, F) reduce solubility in polar solvents compared to the parent benzamide.
  • Melting Points: Derivatives with halogens (e.g., 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide) exhibit higher melting points (175–177°C) due to stronger intermolecular forces .

Q & A

Q. What are the common synthetic routes for N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide and its derivatives?

The compound is typically synthesized via acylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. For example, benzoyl chloride is reacted with the amine group under anhydrous conditions, often using a base like triethylamine (TEA) in dichloromethane (DCM) or acetonitrile. Protecting groups (e.g., acetates) may be introduced to stabilize reactive hydroxyl or amine moieties during synthesis, followed by deprotection with potassium carbonate in methanol . Derivatives with cyano or hydrazine substituents are prepared via nucleophilic substitution or condensation reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the benzamide linkage and tetrahydrobenzo[b]thiophene core. Infrared (IR) spectroscopy verifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiophene ring vibrations. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns, while elemental analysis ensures purity .

Q. How is the initial biological activity of this compound screened in vitro?

Standard assays include:

  • Anti-tyrosinase activity : Spectrophotometric measurement of L-DOPA oxidation inhibition .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HEPG2, PC3) to determine IC₅₀ values .
  • Antioxidant activity : DPPH radical scavenging or lipid peroxidation inhibition in emulsions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance acylation efficiency.
  • Temperature control : Reflux conditions (e.g., 70–80°C) for 6–9 hours ensure complete reaction .
  • Catalysts : Use of TEA or sodium ethoxide to neutralize HCl byproducts during acyl chloride reactions .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane .

Q. What structure-activity relationships (SAR) govern its anticancer activity?

  • Electron-withdrawing groups (e.g., cyano at position 3) enhance cytotoxicity by increasing electrophilicity and target binding .
  • Hydrazine derivatives (e.g., compound 25a/b) improve anti-angiogenic effects by inhibiting VEGF and HIF-1α .
  • Substituents on the benzamide ring (e.g., dihydroxy groups) boost antioxidant capacity, indirectly supporting anticancer mechanisms .

Q. How can researchers resolve contradictions in biological data across studies?

  • Dose-dependent effects : Re-evaluate IC₅₀ values using standardized cell lines (e.g., ATCC-certified HCT116 vs. MDA-MB-231) .
  • Assay variability : Validate anti-tyrosinase activity with both mushroom and human tyrosinase isoforms to address species-specific discrepancies .
  • Mechanistic confirmation : Use western blotting to quantify caspase-3/9 activation and MMP-2/9 inhibition to confirm apoptosis and anti-metastatic claims .

Q. What strategies are used to design derivatives with dual biological targets (e.g., EGFR/HER2 inhibition)?

  • Scaffold hybridization : Attach pyrazolo[3,4-b]pyridine or isoxazole moieties to the benzamide core to enhance kinase binding .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with EGFR (PDB: 1M17) and HER2 (PDB: 3PP0) active sites.
  • In vitro validation : Dual-luciferase reporter assays or kinase inhibition profiling .

Q. How can this compound serve as a building block for heterocyclic systems?

  • Cyclocondensation : React with phenyl isothiocyanate to form thiazolo[4,5-d]thiazole or pyrimidine derivatives under basic conditions (e.g., sodium ethoxide) .
  • Annulation reactions : Heating with hydrazines or aldehydes yields fused systems like hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which exhibit enhanced bioactivity .

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